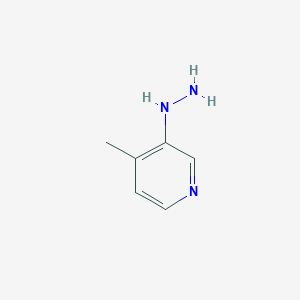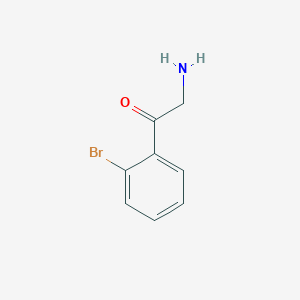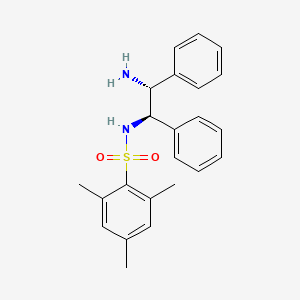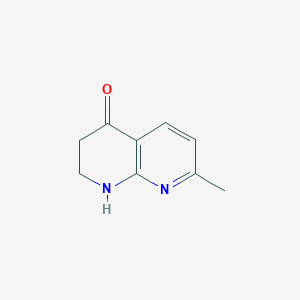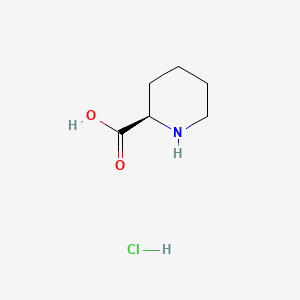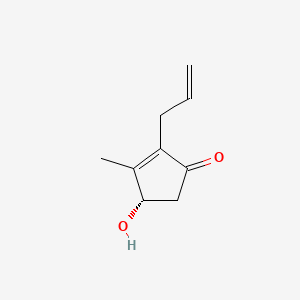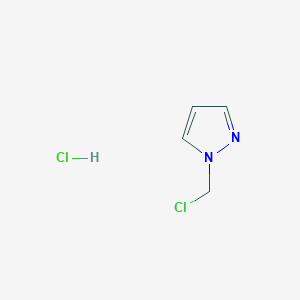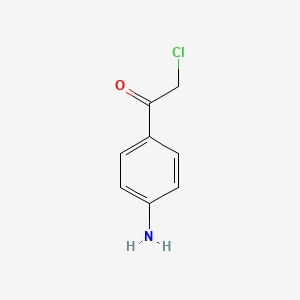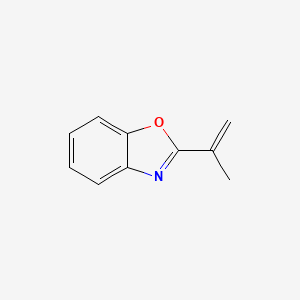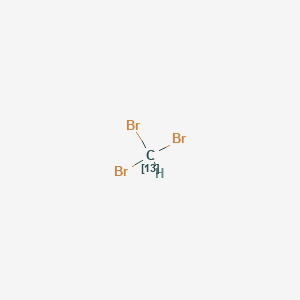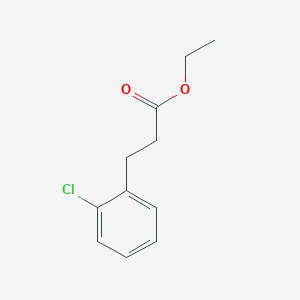
Ethyl 3-(2-chlorophenyl)propanoate
Overview
Description
Ethyl 3-(2-chlorophenyl)propanoate is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.67300, a density of 1.136g/cm3, and a boiling point of 278ºC at 760 mmHg . It also has a flash point of 129.1ºC .Scientific Research Applications
1. Polymorphism Characterization
Ethyl 3-(2-chlorophenyl)propanoate has been studied for its polymorphic forms, particularly in pharmaceutical compounds. These forms are characterized using spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods (Vogt et al., 2013).
2. Structural Analysis
The compound has been subject to synthesis and structural analysis. Studies have examined its crystallization, spectrometric identifications (using IR, UV, and NMR), and its existence as an enamine tautomer in the solid state. The structural characteristics, including bond distances and hydrogen bond formations, are key focus areas (Johnson et al., 2006).
3. Thermochemistry and Kinetics in Biofuel Research
This compound has been evaluated in the context of biofuels. The focus has been on understanding its thermochemistry and kinetics, especially regarding unimolecular decomposition reactions, formation enthalpies, and bond dissociation energies. This research is vital for assessing its potential as a model biofuel (El‐Nahas et al., 2007).
4. Insect Growth Regulation
A novel application is its synthesis and comprehensive study as an insect growth regulator. The structure of the synthesized compound has been confirmed using various spectroscopic techniques, and its effectiveness against certain insects has been evaluated, indicating potential use in agricultural pest control (Devi & Awasthi, 2022).
5. Application in Organic Synthesis
It's used in organic synthesis, particularly in Lewis acid-promoted alkylations of arenes and reactions with 1-trimethylsilylalkynes. This research contributes to the broader field of organic chemistry, offering insights into novel synthesis pathways (Ishibashi et al., 1991).
6. Acaricidal Activity
The compound has been evaluated for its acaricidal activity. The synthesis of its enantiomers and testing against specific pests reveal significant biological activity, suggesting its potential as an environmentally friendly pesticide (Bosetti et al., 1994).
Safety and Hazards
Ethyl 3-(2-chlorophenyl)propanoate may be harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . Personal protective equipment should be worn, and it should be used only in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDDIJZMYPKFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570049 | |
| Record name | Ethyl 3-(2-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30573-88-7 | |
| Record name | Ethyl 3-(2-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

